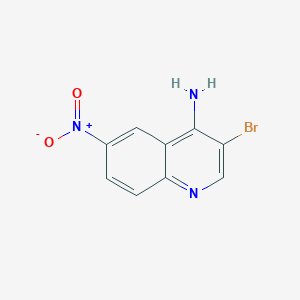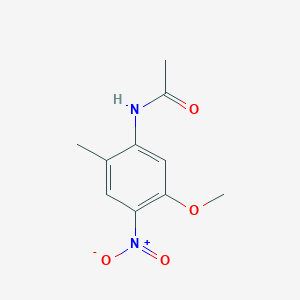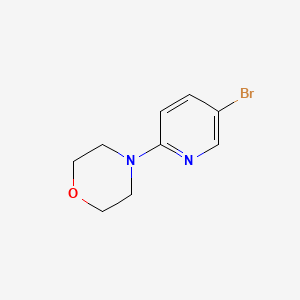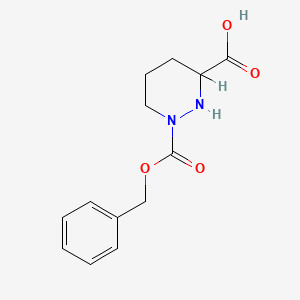
2-Azido-1-phényléthanone
Vue d'ensemble
Description
2-Azido-1-phenylethanone (2-AP) is an organic compound that has a wide range of applications in the scientific research field. It is a versatile compound that can be used for a variety of purposes, including the synthesis of other compounds and as a tool for biochemical and physiological studies.
Applications De Recherche Scientifique
Synthèse chimique
“2-Azido-1-phényléthanone” est un composé chimique de formule moléculaire C8H7N3O . Il est utilisé dans diverses réactions chimiques et synthèses. Par exemple, il peut être utilisé dans la synthèse des α-azido cétones .
Recherche en chimie organique
Dans le domaine de la chimie organique, “this compound” joue un rôle important. Il est utilisé dans l'étude des réactifs organiques hypervalents de l'iode, un domaine fertile et attractif en synthèse organique .
Réactifs hypervalents de l'iode
“this compound” est utilisé dans l'étude des réactifs hypervalents de l'iode. Ces réactifs, tels que le diacétate d'iodobenzène (IBD) et le [hydroxy(tosyloxy)iodo]benzène (HTIB), sont plus polyvalents que d'autres réactifs tels que l'iodosobenzène (IOB) .
Synthèses en un seul pot
“this compound” peut être utilisé dans des synthèses en un seul pot de cétones α-fonctionnalisées . Il s'agit d'une application importante dans le domaine de la chimie synthétique.
Calculs de chimie quantique
“this compound” est également utilisé dans les calculs de chimie quantique. Il est utilisé dans l'étude de la géométrie moléculaire, l'analyse NBO, l'hyperpolarisabilité et les énergies HOMO-LUMO .
Disponibilité commerciale
“this compound” est disponible dans le commerce et peut être acheté auprès de divers fournisseurs de produits chimiques pour une utilisation dans la recherche scientifique .
Orientations Futures
The synthetic ease of generating 2′-azido RNA will pave the way for biotechnological applications, in particular for siRNA technologies and for referencing the growing number of RNA metabolic labeling approaches that rely on 2′-azido nucleosides . The development of more innovative methodologies is essential to give rapid access to made-to-order biocatalysts with desired functions .
Mécanisme D'action
Target of Action
2-Azido-1-phenylethanone is a chemical compound with the molecular formula C8H7N3O It’s known that azides are versatile bioorthogonal reporter moieties commonly used for site-specific labeling and functionalization of rna to probe its biology .
Mode of Action
Azides, in general, are known to participate in click chemistry reactions, such as the cu (i)-catalyzed azide–alkyne cycloaddition (cuaac), which forms a novel molecule containing a triazole ring . This reaction is highly efficient and has gained interest across a range of disciplines, including material science and medicinal chemistry .
Biochemical Pathways
It’s known that azides are used in the synthesis of rna with internal 2′-azido modifications . This modification is well tolerated in the guide strand of siRNAs even when it is directly located at the cleavage site .
Result of Action
The synthetic ease of generating 2′-azido rna will pave the way for biotechnological applications, in particular for sirna technologies and for referencing the growing number of rna metabolic labeling approaches that rely on 2′-azido nucleosides .
Analyse Biochimique
Biochemical Properties
2-Azido-1-phenylethanone plays a significant role in biochemical reactions, particularly in the field of click chemistry. It is known to participate in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, which are widely used for bioconjugation and labeling of biomolecules . This compound interacts with cyclooctynes to form stable triazole products, which are useful in various biochemical applications. The nature of these interactions is highly specific and efficient, making 2-Azido-1-phenylethanone a valuable tool in biochemical research.
Cellular Effects
2-Azido-1-phenylethanone has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s ability to form stable triazole products through SPAAC reactions allows it to be used in labeling and tracking specific proteins within cells . This can provide insights into protein localization, interactions, and functions, thereby influencing cellular function and behavior.
Molecular Mechanism
At the molecular level, 2-Azido-1-phenylethanone exerts its effects through its azide functional group. This group can undergo cycloaddition reactions with alkynes, leading to the formation of triazole rings . These reactions are highly specific and do not require catalysts, making them suitable for use in biological systems. The binding interactions with biomolecules, such as proteins and nucleic acids, can result in enzyme inhibition or activation, as well as changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Azido-1-phenylethanone can change over time. The compound is relatively stable under standard conditions, but its reactivity can be influenced by factors such as temperature and pH . Over time, degradation products may form, which could affect its long-term efficacy in biochemical applications. Studies have shown that the compound maintains its stability and reactivity for extended periods, making it suitable for long-term experiments.
Dosage Effects in Animal Models
The effects of 2-Azido-1-phenylethanone can vary with different dosages in animal models. At low doses, the compound is generally well-tolerated and can be used for labeling and tracking studies without significant adverse effects . At higher doses, there may be toxic or adverse effects, including potential impacts on cellular function and metabolism. It is important to carefully control the dosage to avoid any harmful effects while maximizing the compound’s efficacy.
Metabolic Pathways
2-Azido-1-phenylethanone is involved in various metabolic pathways, particularly those related to its azide functional group. The compound can undergo reduction reactions to form amines, which can then participate in further biochemical reactions . Enzymes such as cytochrome P450 may be involved in the metabolism of this compound, affecting its overall metabolic flux and the levels of metabolites produced.
Transport and Distribution
Within cells and tissues, 2-Azido-1-phenylethanone is transported and distributed through interactions with transporters and binding proteins . These interactions can influence the compound’s localization and accumulation in specific cellular compartments. The compound’s hydrophilic nature allows it to be readily taken up by cells and distributed throughout the cytoplasm and other organelles.
Subcellular Localization
The subcellular localization of 2-Azido-1-phenylethanone is influenced by its chemical properties and interactions with cellular components . The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its activity and function, allowing it to be used in targeted biochemical applications.
Propriétés
IUPAC Name |
2-azido-1-phenylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c9-11-10-6-8(12)7-4-2-1-3-5-7/h1-5H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRDIOBBSDOAUDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30450771 | |
| Record name | 2-azido-1-phenylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30450771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1816-88-2 | |
| Record name | 2-azido-1-phenylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30450771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2-azido-1-phenylethanone a versatile building block in organic synthesis?
A1: 2-Azido-1-phenylethanone possesses two key functional groups that allow for diverse synthetic transformations: the azide group and the ketone moiety.
Q2: Can you elaborate on the use of 2-azido-1-phenylethanone in the synthesis of β-hydroxy-1,2,3-triazoles?
A2: The synthesis of enantioenriched β-hydroxy-1,2,3-triazoles showcases the combined utility of both functional groups in 2-azido-1-phenylethanone.
- Stereoselective Reduction: Marine-derived fungi, specifically A. sydowii CBMAI 935 and M. racemosus CBMAI 847, were employed to reduce 2-azido-1-phenylethanone and its derivatives to the corresponding chiral alcohols with high enantiomeric excess []. The choice of fungal strain influenced the stereochemical outcome, providing access to both enantiomers.
- Click Chemistry: The resulting enantioenriched 2-azido-1-phenylethanols were then reacted with phenylacetylene using a CuSO4/sodium ascorbate system, which generates the active Cu(I) catalyst for the CuAAC reaction. This led to the regioselective formation of the desired 1,4-disubstituted 1,2,3-triazole compounds containing a β-hydroxy group [].
Q3: Are there any alternative methods for generating the necessary alkyne for the CuAAC reaction with 2-azido-1-phenylethanone?
A3: Yes, research has demonstrated the use of citrus fruit peels and juices as a sustainable and readily available source for in situ generation of the Cu(I) catalyst needed for both decarboxylation and CuAAC reactions []. In this specific example, 3-phenyl-2-propynoic acid undergoes Cu(I)-catalyzed decarboxylation to yield phenylacetylene. This alkyne then participates in the CuAAC reaction with 2-azido-1-phenylethanone, ultimately yielding 1-phenyl-2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethanone regioselectively [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(2R)-2-[3,4-Bis(trimethylsilyloxy)phenyl]-N-trimethylsilyl-2-trimethylsilyloxyethanamine](/img/structure/B1278694.png)








